

# 4-(4-Chlorophenyl)-D-phenylalanine CAS number and safety data

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-D-phenylalanine

Cat. No.: B8095930

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Technical Monograph: **4-(4-Chlorophenyl)-D-phenylalanine** High-Purity Intermediate for Peptide Therapeutics & Peptidomimetics

## Executive Summary & Compound Identity

Common Names: 4'-Chloro-D-biphenylalanine; D-Bip(4-Cl); 3-(4'-chlorobiphenyl-4-yl)-D-alanine. Chemical Class: Non-canonical Amino Acid (Biarylalanine).

Critical Disambiguation: This guide focuses on **4-(4-Chlorophenyl)-D-phenylalanine**, a biphenyl derivative where a p-chlorophenyl group is attached to the para-position of the phenylalanine side chain.

- Do not confuse with:p-Chloro-D-phenylalanine (PCPA, CAS: 14091-08-8), which has a single phenyl ring with a chlorine atom. PCPA is a serotonin synthesis inhibitor, whereas the biphenyl derivative is a structural scaffold used to extend hydrophobic reach in GLP-1 agonists and stapled peptides.

## Physicochemical Profile[1][2][3][4][5][6][7]

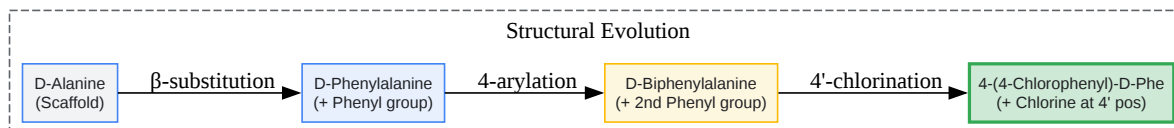
Property	Data
IUPAC Name	(2R)-2-amino-3-(4'-chloro[1,1'-biphenyl]-4-yl)propanoic acid
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO <sub>2</sub> (Free Base)
Molecular Weight	275.73 g/mol (Free Base)
Chirality	D-Isomer (R-configuration)
CAS (Fmoc-Protected)	2274722-84-6 (Primary commercial form for synthesis)
CAS (Free Base)	Not widely indexed; often synthesized in situ or custom.[1]
CAS (PCPA - for ref)	14091-08-8 (The mono-aryl analog)

## Strategic Applications in Drug Design

The incorporation of **4-(4-Chlorophenyl)-D-phenylalanine** into peptide backbones serves three distinct medicinal chemistry functions:

- **Extension of Hydrophobic Pharmacophores:** The biphenyl side chain extends approximately 4–5 Å further than a standard phenylalanine. This allows the peptide ligand to reach deep hydrophobic pockets in Class B GPCRs (e.g., GLP-1, Glucagon receptors) that canonical amino acids cannot access.
- **Proteolytic Stability (The D-Isomer Effect):** Endogenous proteases preferentially cleave L-amino acid bonds. Substituting the D-isomer at critical cleavage sites (e.g., the N-terminus of GLP-1 analogs) induces a local conformational change that sterically hinders protease access, significantly extending plasma half-life.
- **Pi-Stacking Interactions:** The electron-withdrawing chlorine atom at the para-position of the distal ring polarizes the biphenyl system, enhancing edge-to-face interactions with aromatic residues (Trp, Phe, Tyr) in the receptor binding pocket.

## Visualizing the Structural Hierarchy



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Figure 1: Structural derivation of the target compound from the alanine scaffold.

## Experimental Protocol: Fmoc-SPPS Incorporation

Because of the steric bulk of the biphenyl side chain, standard coupling protocols often fail, leading to deletion sequences. The following protocol utilizes Fmoc-D-Bip(4-Cl)-OH (CAS: 2274722-84-6) in Solid Phase Peptide Synthesis (SPPS).

### Reagents Required

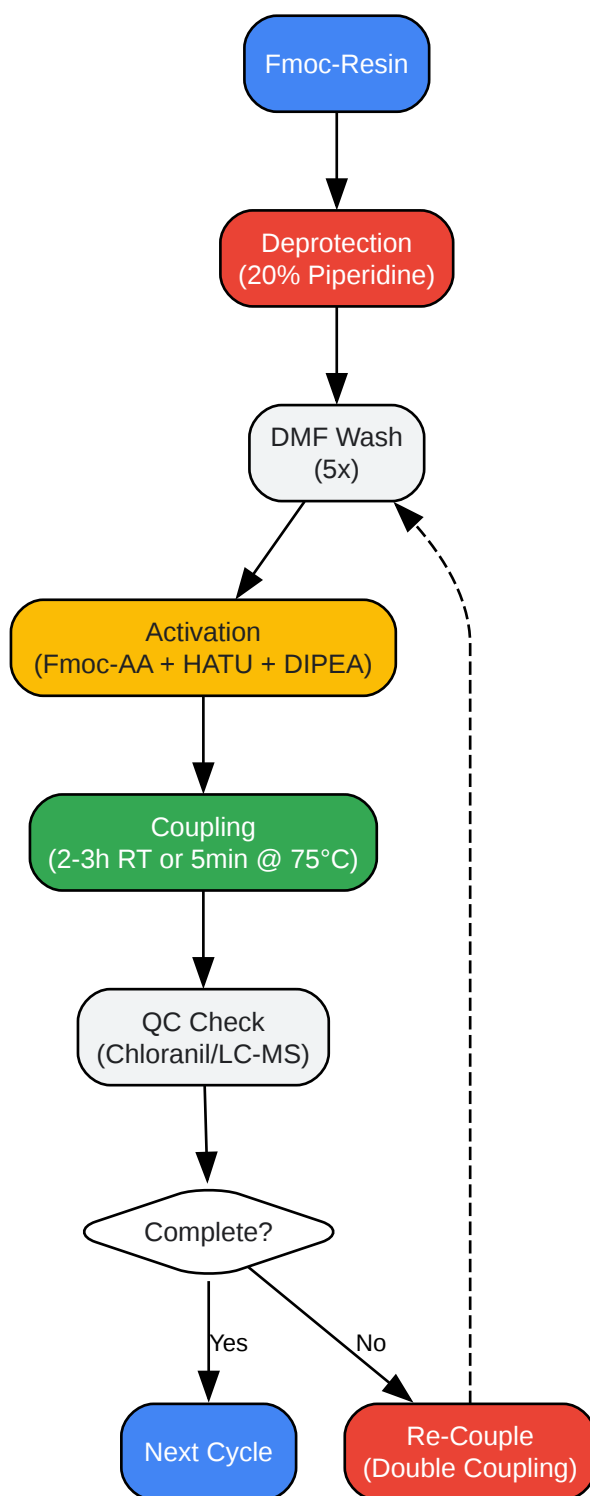
- Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
- Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: DMF (Dimethylformamide), anhydrous.

### Step-by-Step Coupling Workflow

- Resin Swelling: Swell resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).
- Activation (Pre-activation is critical):

- Dissolve 3.0 equivalents of Fmoc-D-Bip(4-Cl)-OH and 2.9 equivalents of HATU in minimal DMF.
- Add 6.0 equivalents of DIPEA.
- Allow to activate for 30–60 seconds (solution turns yellow).
- Coupling:
  - Add activated solution to the resin.
  - Microwave Assist (Optional but recommended): 75°C for 5 minutes (25W).
  - Alternative (Room Temp): Shake for 2–3 hours.
- Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.
- Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

## SPPS Cycle Visualization



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Figure 2: Optimized SPPS cycle for sterically hindered biphenyl amino acids.

## Safety & Handling (HSE Profile)

While specific toxicological data for the 4'-chloro-biphenyl derivative is limited, it should be handled with the same rigor as bioactive halogenated aromatics.

Hazard Category	Classification (GHS)	Handling Protocol
Acute Toxicity	Category 4 (Oral/Inhalation)	Handle in a fume hood. Do not inhale dust.[2][3][4]
Skin/Eye Irritation	Category 2 (Irritant)	Wear nitrile gloves and safety glasses.
Bioactivity	High Potency Warning	As a D-isomer, this compound resists degradation. Treat as a persistent bioactive agent.
Spill Response	Solid Spill	Sweep up (do not create dust). Place in hazardous waste container labeled "Halogenated Organic Solid."

Storage: Store at +2°C to +8°C. Keep desiccated. Protected amino acids (Fmoc/Boc) are sensitive to moisture which can hydrolyze the protecting group over time.

## References

- PubChem. (2025).[5] Compound Summary: Fmoc-4-chloro-D-phenylalanine (Synonym mapping for Biphenyl derivatives). National Library of Medicine. [\[Link\]](#)
- Beilstein Journals. (2020). Fluorinated and Chlorinated phenylalanines: synthesis and pharmaceutical applications.[6] Beilstein Institute. [\[Link\]](#)

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## Sources

- [1. 175453-08-4|Fmoc-Phe\(4-Cl\)-OH|BLD Pharm \[bldpharm.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [4. peptide.com \[peptide.com\]](#)
- [5. \(S\)-n-Fmoc-4-chlorophenylalanine | C<sub>24</sub>H<sub>20</sub>ClNO<sub>4</sub> | CID 2734471 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications \[beilstein-journals.org\]](#)
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